molecular formula C26H24N2O3S B2481800 Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate CAS No. 681273-64-3

Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate

Cat. No. B2481800
CAS RN: 681273-64-3
M. Wt: 444.55
InChI Key: HRNZIGLKMQTMMS-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate, also known as EBSA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EBSA belongs to the class of benzoylphenylurea compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit viral replication at sub-micromolar ec 50 values . This suggests that the compound may interact with its targets to inhibit their normal function, thereby preventing the progression of certain diseases.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways. These could include pathways related to inflammation, viral replication, cancer progression, and more.

Result of Action

Given the biological activities associated with indole derivatives , it can be inferred that this compound likely has a range of effects at the molecular and cellular level. These could include the inhibition of viral replication, the reduction of inflammation, and the prevention of cancer cell proliferation, among others.

properties

IUPAC Name

ethyl 4-[[2-(1-benzylindol-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c1-2-31-26(30)20-12-14-21(15-13-20)27-25(29)18-32-24-17-28(16-19-8-4-3-5-9-19)23-11-7-6-10-22(23)24/h3-15,17H,2,16,18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNZIGLKMQTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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